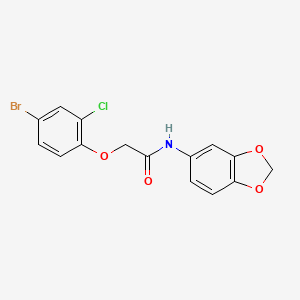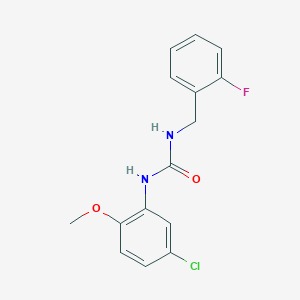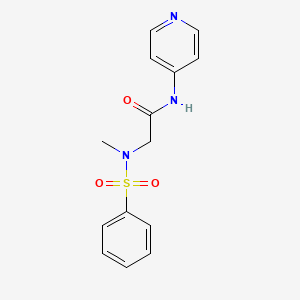![molecular formula C22H22N2O5S B4757301 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide
Descripción general
Descripción
2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide also inhibits other kinases in the B-cell receptor signaling pathway, including AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects:
2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been shown to induce apoptosis and cell death in B-cell malignancies, both in vitro and in vivo. It also inhibits B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of tumor cells. 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies. 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has also shown good pharmacokinetic properties and is well-tolerated in preclinical studies. However, one of the limitations of 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. Additionally, the long-term effects of BTK inhibition on normal B-cell function are not fully understood and require further investigation.
Direcciones Futuras
There are several potential future directions for the development of 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their anti-tumor activity. Another potential direction is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling. Finally, the development of biomarkers to predict response to BTK inhibitors and monitor treatment efficacy is an important area of research.
Aplicaciones Científicas De Investigación
2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and has shown potent activity against BTK. In vitro studies have shown that 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and cell death in B-cell malignancies. In vivo studies have demonstrated that 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide can inhibit tumor growth and prolong survival in mouse models of CLL and NHL.
Propiedades
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-22(23-15-19-7-4-14-28-19)16-29-18-9-11-20(12-10-18)30(26,27)24-13-3-6-17-5-1-2-8-21(17)24/h1-2,4-5,7-12,14H,3,6,13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGODBTOYMKOMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)
![2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4757230.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)

![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)

![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)

![2-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4757310.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)